N,N'-[methanediylbis(2-chlorobenzene-4,1-diyl)]bis(7-nitro-2,1,3-benzoxadiazol-4-amine)
Description
N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE is a complex organic compound characterized by its unique structure, which includes multiple nitro and chloro substituents on a benzoxadiazole framework
Properties
Molecular Formula |
C25H14Cl2N8O6 |
|---|---|
Molecular Weight |
593.3 g/mol |
IUPAC Name |
N-[2-chloro-4-[[3-chloro-4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]methyl]phenyl]-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C25H14Cl2N8O6/c26-14-10-12(1-3-16(14)28-18-5-7-20(34(36)37)24-22(18)30-40-32-24)9-13-2-4-17(15(27)11-13)29-19-6-8-21(35(38)39)25-23(19)31-41-33-25/h1-8,10-11,28-29H,9H2 |
InChI Key |
DHDZTIUYGYSXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC3=CC=C(C4=NON=C34)[N+](=O)[O-])Cl)Cl)NC5=CC=C(C6=NON=C56)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole core, followed by the introduction of nitro and chloro groups through nitration and chlorination reactions, respectively. The final step involves the coupling of the substituted benzoxadiazole with the appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the chloro groups could yield a variety of substituted derivatives.
Scientific Research Applications
N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe due to its benzoxadiazole moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The benzoxadiazole core is known for its ability to participate in electron transfer processes, which can influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE
- N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE
Uniqueness
This compound is unique due to its specific arrangement of nitro and chloro groups on the benzoxadiazole framework. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other similar compounds, it may exhibit enhanced reactivity, binding affinity, or fluorescence properties, depending on the context of its use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
